

# Zongertinib's Intracranial Efficacy in HER2-Mutant NSCLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted therapies has significantly altered the treatment landscape for non-small cell lung cancer (NSCLC) with specific genetic alterations. Among these, human epidermal growth factor receptor 2 (HER2) mutations represent a key therapeutic target. A significant challenge in this patient population is the high incidence of brain metastases, which are associated with a poor prognosis.[1] This guide provides a comparative analysis of **Zongertinib**'s activity in brain metastases against other therapeutic agents, supported by experimental data from key clinical trials.

### **Overview of Therapeutic Agents**

This guide focuses on **Zongertinib** and compares its intracranial efficacy with other agents that have shown activity against brain metastases in HER2-driven cancers:

- **Zongertinib** (BI 1810631): An investigational, oral, irreversible, selective tyrosine kinase inhibitor (TKI) of HER2, sparing wild-type epidermal growth factor receptor (EGFR).[2][3]
- Trastuzumab deruxtecan (T-DXd): An antibody-drug conjugate (ADC) composed of a humanized anti-HER2 antibody, a cleavable linker, and a topoisomerase I inhibitor payload.
   [4][5]
- Tucatinib: An oral, reversible, highly selective HER2 TKI.[6][7]



- Pyrotinib: An oral, irreversible, pan-ErbB receptor TKI targeting EGFR, HER2, and HER4.[8]
   [9]
- Poziotinib: An oral, irreversible, pan-HER TKI.

## **Comparative Intracranial Efficacy**

The following table summarizes the key intracranial efficacy data from clinical trials of **Zongertinib** and comparator agents in patients with brain metastases. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and response assessment criteria.



Agent (Trial)	Cancer Type	Brain Metastasis Population	Intracranial Objective Response Rate (ORR)	Intracranial Disease Control Rate (DCR)	Intracranial Progressio n-Free Survival (PFS)
Zongertinib (Beamion LUNG-1)	HER2-Mutant NSCLC	Asymptomati c	33% (120 mg dose) 40% (240 mg dose)	74% (120 mg dose) 92% (240 mg dose)	Data not mature
Trastuzumab deruxtecan (DESTINY- Lung01/02)	HER2-Mutant NSCLC	Treated or untreated	50% (5.4 mg/kg dose) 30% (6.4 mg/kg dose)	92.9% (5.4 mg/kg dose) 73.3% (6.4 mg/kg dose)	Median DOR: 9.5 months (5.4 mg/kg), 4.4 months (6.4 mg/kg)
Tucatinib (HER2CLIMB	HER2+ Breast Cancer	Active and stable	47.3%	Not Reported	Median CNS- PFS: 9.9 months
Pyrotinib (Phase II)	HER2-Mutant NSCLC	Baseline brain metastases	Not specifically reported for this subgroup, but activity was observed.	Not specifically reported for this subgroup.	Not significantly different from patients without brain metastases.
Poziotinib (ZENITH20)	HER2 exon 20 NSCLC	Stable	28.6%	88.9%	Median PFS: 7.4 months

## **Experimental Protocols**

Detailed methodologies for the key clinical trials are crucial for interpreting the comparative efficacy data.

# **Beamion LUNG-1 (Zongertinib)**



- Study Design: An open-label, Phase 1a/1b dose-escalation and expansion study of zongertinib monotherapy in patients with advanced solid tumors with HER2 aberrations.
   The Phase 1b portion focused on patients with HER2-mutant NSCLC.[5]
- Patient Population: The brain metastasis cohort included patients with asymptomatic brain metastases.
- Intervention: Zongertinib administered orally once daily at different dose levels, with the 120 mg and 240 mg doses being evaluated for efficacy.
- Response Assessment: Intracranial response was assessed by blinded independent central review (BICR) using the Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.

# **DESTINY-Lung01 and DESTINY-Lung02 (Trastuzumab deruxtecan)**

- Study Design: DESTINY-Lung01 was a Phase 2, multicenter, open-label study. DESTINY-Lung02 was a Phase 2, randomized, two-arm study comparing two doses of T-DXd.[10][11]
- Patient Population: Patients with unresectable or metastatic HER2-mutant NSCLC who had progressed on prior therapy. Patients with stable, treated, or untreated brain metastases were eliqible.[10][11]
- Intervention: Trastuzumab deruxtecan administered intravenously every 3 weeks at a dose of 5.4 mg/kg or 6.4 mg/kg.[10]
- Response Assessment: Intracranial efficacy was a key exploratory endpoint, with response assessed by independent central review.

### **HER2CLIMB** (Tucatinib)

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.[2][12]
- Patient Population: Patients with HER2-positive metastatic breast cancer, including a significant proportion with brain metastases (both active and stable).[2][12]



- Intervention: Tucatinib or placebo, in combination with trastuzumab and capecitabine.[13][14]
- Response Assessment: Intracranial response was evaluated using RECIST 1.1 criteria.
   Brain MRIs were performed at baseline and at regular intervals during the study.[2]

### Phase II Trial of Pyrotinib in HER2-Mutant NSCLC

- Study Design: A multicenter, single-arm, Phase 2 trial.[15][16]
- Patient Population: Patients with stage IIIB/IV NSCLC harboring HER2 mutations who had failed at least one line of platinum-based chemotherapy. Patients with stable, asymptomatic brain metastases were included.[15][16]
- Intervention: Pyrotinib administered orally once daily.[16]
- Response Assessment: The primary endpoint was objective response rate (ORR) according to RECIST 1.1. Intracranial response was a secondary endpoint.[15]

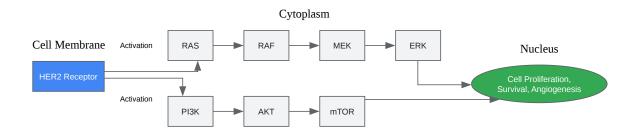
### **ZENITH20 (Poziotinib)**

- Study Design: A multicenter, multi-cohort, open-label Phase 2 study.[4][6]
- Patient Population: Patients with advanced or metastatic NSCLC with EGFR or HER2 exon 20 insertion mutations. Patients with stable brain metastases at baseline were included.[4][6]
- Intervention: Poziotinib administered orally once daily.[6]
- Response Assessment: Intracranial response was determined based on modified RECIST criteria.

# Visualizing Mechanisms and Workflows HER2 Signaling Pathway in NSCLC

The HER2 receptor, a member of the ErbB family of tyrosine kinases, plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the HER2 gene lead to constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, driving tumorigenesis.[17]



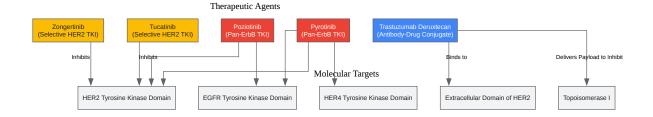


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Caption: Simplified HER2 signaling pathway in NSCLC.

### **Mechanism of Action of Investigated Agents**

The therapeutic agents discussed employ different mechanisms to disrupt the aberrant HER2 signaling.



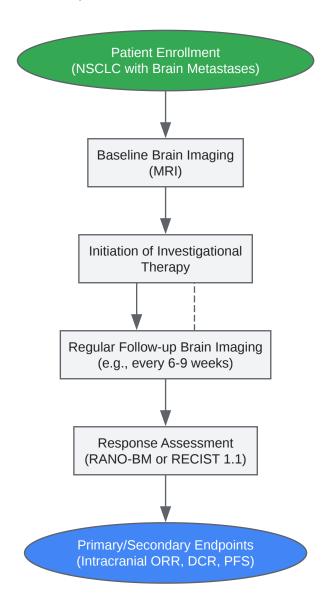
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Caption: Mechanisms of action for **Zongertinib** and comparators.



# Generalized Clinical Trial Workflow for Brain Metastases Assessment

The evaluation of intracranial activity in clinical trials follows a structured workflow.



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Caption: Typical workflow for assessing intracranial efficacy.

#### Conclusion

**Zongertinib** has demonstrated promising intracranial activity in patients with HER2-mutant NSCLC and brain metastases. Its selective inhibition of HER2 while sparing EGFR may offer a



favorable safety profile. Comparative data suggests that its intracranial ORR is in the range of other active agents like Trastuzumab deruxtecan and Tucatinib, although direct comparisons are challenging. The choice of therapy for patients with HER2-mutant NSCLC and brain metastases will depend on a variety of factors, including the specific HER2 alteration, prior therapies, and the patient's overall clinical status. The ongoing and future clinical trials will further clarify the role of **Zongertinib** and other novel agents in this challenging clinical setting.

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- To cite this document: BenchChem. [Zongertinib's Intracranial Efficacy in HER2-Mutant NSCLC: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856216#zongertinib-s-activity-in-brain-metastases-compared-to-other-agents]

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